Purine-6-selone
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Overview
Description
Purine-6-selone: is a selenium-containing derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are fundamental to genetic material in all living organisms. The incorporation of selenium into the purine structure results in unique chemical and biological properties, making this compound a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Purine-6-selone typically involves the substitution of a sulfur atom in purine-6-thione with a selenium atom. This can be achieved through a nucleophilic substitution reaction using selenium reagents such as sodium selenide or potassium selenocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would require stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Purine-6-selone undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert this compound back to its corresponding purine-6-thione.
Substitution: Nucleophilic substitution reactions can replace the selenium atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under appropriate conditions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Purine-6-thione.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Purine-6-selone is used as a precursor in the synthesis of selenium-containing nucleosides and nucleotides, which are valuable in studying selenium’s role in biological systems .
Biology: In biological research, this compound is investigated for its potential antioxidant properties and its role in redox biology. Selenium is an essential trace element, and its incorporation into biomolecules can influence various biological processes .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. Selenium-containing compounds have shown promise in modulating immune responses and protecting against oxidative stress .
Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .
Mechanism of Action
The mechanism of action of Purine-6-selone involves its interaction with cellular redox systems. Selenium can act as a cofactor for various enzymes, including glutathione peroxidases and thioredoxin reductases, which play crucial roles in maintaining cellular redox balance . By modulating these pathways, this compound can influence cell signaling, proliferation, and apoptosis.
Comparison with Similar Compounds
Purine-6-thione: The sulfur analog of Purine-6-selone, which has similar chemical properties but different biological activities.
Selenoinosine: A selenium-containing nucleoside with distinct pharmacological properties.
Uniqueness: this compound is unique due to its selenium content, which imparts distinct redox properties and biological activities compared to its sulfur analogs. The presence of selenium allows for unique interactions with biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H2N4Se |
---|---|
Molecular Weight |
197.07 g/mol |
IUPAC Name |
purine-6-selone |
InChI |
InChI=1S/C5H2N4Se/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H |
InChI Key |
LOQCVTGBKITIJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=[Se])C2=N1 |
Origin of Product |
United States |
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